molecular formula C10H11BrFN B1447606 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1780432-58-7

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1447606
M. Wt: 244.1 g/mol
InChI Key: VGFJMYDFVZIUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline” belongs to the class of organic compounds known as tetrahydroisoquinolines . These are tetrahydropyridines substituted by one nitrogen atom . The presence of bromo, fluoro, and methyl groups may confer unique properties to this compound.


Chemical Reactions Analysis

The chemical reactivity of “5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline” would be influenced by the presence of the bromo, fluoro, and methyl groups. The bromo group is a good leaving group and could undergo nucleophilic substitution reactions. The fluoro group is highly electronegative and could influence the electronic properties of the molecule .

Scientific Research Applications

Anticancer Activities

THIQ derivatives have been identified for their significant potential in anticancer drug discovery. The US FDA approval of trabectedin for treating soft tissue sarcomas highlights the importance of THIQ scaffolds in developing anticancer antibiotics. THIQs, including those similar to 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their roles in cancer therapy, with numerous patents filed for THIQ derivatives for various therapeutic activities, notably in cancer and central nervous system disorders. These compounds have shown promise in drug discovery, potentially offering new classes of drugs with unique mechanisms of action against cancer (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant Effects

Research has indicated that certain THIQ derivatives, similar to 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, possess neuroprotective, antiaddictive, and antidepressant-like activities. These effects have been documented in animal models of central nervous system disorders, suggesting that THIQs could influence several neurochemical and molecular pathways. The multifaceted mechanisms of action, including MAO inhibition and modulation of the glutamatergic system, underline the therapeutic potential of these compounds in treating neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Drug Synthesis and Medicinal Chemistry

THIQ derivatives have also been explored for their synthetic utility in organic chemistry, serving as key intermediates or scaffolds in the synthesis of various pharmacologically active compounds. The regiochemistry of radical cyclization, for instance, is critical in synthesizing physiologically active materials, including therapeutics. Research into the synthesis and application of THIQ derivatives, including compounds like 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, continues to provide valuable insights into the development of novel drugs with potential applications in treating a range of diseases (Ishibashi & Tamura, 2004).

properties

IUPAC Name

5-bromo-6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-13-5-4-8-7(6-13)2-3-9(12)10(8)11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFJMYDFVZIUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.